3-Methoxypyrrolidin-2-one is an organic compound belonging to the class of pyrrolidines, specifically classified as a substituted pyrrolidinone. This compound features a methoxy group attached to the pyrrolidine ring, which is a five-membered heterocyclic structure containing one nitrogen atom. The compound is recognized for its potential applications in various scientific fields, including medicinal chemistry and organic synthesis.
3-Methoxypyrrolidin-2-one can be derived from various synthetic routes, primarily involving the cyclization of acyclic precursors. It is often studied in the context of its biological and chemical properties, with ongoing research into its pharmacological effects and applications in drug development.
The synthesis of 3-Methoxypyrrolidin-2-one can be accomplished through several methods:
The synthesis often requires precise control over temperature, pressure, and reaction time to achieve desired outcomes. The use of catalysts may also be involved to facilitate certain reactions.
The molecular formula for 3-Methoxypyrrolidin-2-one is , with a molecular weight of approximately . The structure features:
3-Methoxypyrrolidin-2-one can participate in various chemical reactions:
Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride or lithium aluminum hydride. Reaction conditions must be carefully controlled to optimize yields.
The mechanism of action for 3-Methoxypyrrolidin-2-one involves its interaction with biological targets at the molecular level. The methoxy group allows for hydrogen bonding and other interactions with biological molecules, potentially influencing their function. Research indicates that this compound may serve as a precursor for bioactive molecules, exerting effects through its metabolites formed during metabolic processes.
3-Methoxypyrrolidin-2-one is characterized by:
It is a polar aprotic solvent with good solvency for various organic and inorganic compounds. Its refractive index is close to that of commercial glass (), making it useful in optical applications .
3-Methoxypyrrolidin-2-one has several scientific uses:
The pyrrolidin-2-one (γ-lactam) scaffold represents a privileged structural motif in medicinal chemistry, with natural and synthetic derivatives demonstrating broad bioactivity profiles. Early research focused on naturally occurring pyrrolidinones like Pterolactam A, isolated from ferns (Pteridium aquilinum) and plants like Chrysanthemum coronarium L. These compounds exhibited intrinsic antifungal properties, stimulating interest in their synthetic modification for therapeutic development [1]. Seminal work revealed that the 5-membered lactam ring provides conformational rigidity and hydrogen-bonding capability, facilitating interactions with biological targets. Systematic derivatization efforts identified the C-3 and C-5 positions as critical modifiable sites for optimizing pharmacological properties [6]. This led to clinically significant drugs such as:
Table 1: Key Pyrrolidin-2-one Derivatives in Drug Discovery
Compound Name | Biological Activity | Structural Feature | Source/Origin |
---|---|---|---|
Pterolactam A | Antifungal | Natural 5-membered lactam | Pteridium aquilinum (bracken) |
Clemastine | Antihistaminic | Diphenylmethyl-pyrrolidinone | Synthetic |
Aniracetam | Anti-Alzheimer (nootropic) | p-Anisoyl-pyrrolidinone | Synthetic |
Ethosuximide | Antiepileptic | 2-Ethyl-2-methyl-pyrrolidinone | Synthetic |
The advent of 3-Methoxypyrrolidin-2-one emerged from structure-activity relationship (SAR) studies exploring oxygen-containing substituents at the C-3 position. Researchers hypothesized that introducing a methoxy group could enhance hydrogen-bonding potential and metabolic stability compared to unsubstituted or alkyl-substituted analogs. Early synthetic routes involved electrophilic functionalization of pyrrolidinone precursors or ring-closure strategies using methoxy-containing amino acid derivatives [6] [10]. These efforts established 3-Methoxypyrrolidin-2-one as a versatile synthon for further chemical elaboration in antibiotic and CNS drug programs [6] [8].
The introduction of a methoxy (–OCH₃) group at the C-3 position of pyrrolidin-2-one confers distinct physicochemical and electronic properties that profoundly influence molecular behavior:
Electronic Modulation: The oxygen atom inductively withdraws electron density from the lactam ring while exerting a mesomeric electron-donating effect. This polarizes the carbonyl group, enhancing its susceptibility to nucleophilic attack and altering its hydrogen-bond acceptor strength. Such polarization is critical for interactions with enzymatic active sites requiring precise electronic complementarity [9].
Stereoelectronic Effects: The methoxy group’s orientation influences ring conformation through steric and stereoelectronic interactions. Gauche conformations between the methoxy oxygen and carbonyl group can stabilize transition states in cycloadditions or acyliminium ion reactions, as observed in pyrrolinone chemistry. This enables stereoselective syntheses of complex alkaloids and pharmacophores [9].
Metabolic Stability: Compared to hydroxyl groups, the methoxy ether resists rapid phase II glucuronidation, extending in vivo half-life. This property is exploited in CNS-active pyrrolidinones like Aniracetam, where metabolic stability correlates with sustained efficacy [6].
Table 2: Impact of Methoxy Substituent on Pyrrolidinone Properties
Property | Effect of Methoxy Group | Biological Consequence |
---|---|---|
Electron Density | Decreases carbonyl polarization via resonance donation | Alters binding affinity to serine proteases or receptors |
Lipophilicity (LogP) | Increases hydrophobicity (+0.5–0.7 vs unsubstituted) | Enhanced membrane permeability |
Conformation | Stabilizes envelope conformations via steric constraints | Pre-organizes molecule for target binding |
Metabolic Stability | Resists oxidative dealkylation longer than ethoxy groups | Prolonged in vivo half-life |
Bioactivity studies demonstrate the methoxy group’s critical role. In antifungal pyrrolidinone Mannich bases, methoxy analogs displayed improved activity against Candida spp. compared to alkyl derivatives, attributed to enhanced membrane penetration and target binding [1]. Similarly, N-benzoylthiourea-pyrrolidine derivatives with methoxyaryl groups exhibited superior acetylcholinesterase inhibition (IC₅₀ < 0.1 μM), where the methoxy moiety facilitated π-stacking with aromatic residues in the enzyme’s gorge [6]. Computational analyses confirm that the methoxy oxygen participates in water-mediated hydrogen-bond networks within protein binding sites, contributing to binding enthalpy—an effect absent in methyl or ethyl analogs [6] [9].
Despite advances, significant knowledge gaps impede the rational optimization of 3-Methoxypyrrolidin-2-one derivatives:
Target Engagement Specificity: The promiscuity of 3-substituted pyrrolidinones against structurally related enzymes (e.g., kinases, phosphodiesterases) remains poorly understood. For instance, compounds designed as PDE4 inhibitors often exhibit off-target activity at monoamine transporters. Fragment-based screening suggests the methoxy group contributes to this promiscuity by enabling adaptable binding modes, but predictive models are lacking [6].
Resistance Mechanisms: In antimicrobial applications, methoxy-pyrrolidinones like DNA gyrase inhibitors face emerging resistance. Mutations in the GyrA subunit (e.g., D94G in Mycobacterium tuberculosis) reduce compound binding affinity >100-fold. The precise role of the methoxy group in circumventing or exacerbating resistance is unknown, necessitating structural biology studies of mutant gyrase complexes [7].
Undruggable Target Compatibility: KRAS, Myc, and other "undruggable" targets lack deep binding pockets. While covalent pyrrolidinones (e.g., KRASG12C inhibitors) succeed, whether non-covalent 3-methoxy derivatives can engage shallow grooves via extended surface contacts remains unexplored. In silico docking suggests methoxy-oxygen could bridge water molecules in KRAS switch-II pockets, but experimental validation is absent .
Synthetic Methodology Limitations: Current routes to enantiopure 3-Methoxypyrrolidin-2-ones rely on chiral auxiliaries or resolution, suffering from low yields (<30% ee in some catalytic asymmetric hydrogenations). Innovative strategies like enzymatic transesterification or borrowing hydrogen annulation—successful for simpler pyrrolidines—are underutilized for this scaffold [6] [10].
Table 3: Critical Knowledge Gaps and Research Needs
Knowledge Gap | Challenge | Potential Approach |
---|---|---|
Target Selectivity Prediction | Polypharmacology of methoxy-pyrrolidinones | Cryo-EM of compound-target complexes; AI-based QSAR |
Overcoming Target-Based Resistance | GyrA mutations reducing spiropyrimidinetrione binding | Fragment-growing strategies with C-3 modified analogs |
Engaging Undruggable Proteins | Shallow binding sites (e.g., KRAS, Myc) | Bifunctional molecules linking pyrrolidinone to PPI inhibitors |
Enantioselective Synthesis | Low ee in catalytic methods for 3-methoxy derivatives | Iridium/rhodium-catalyzed asymmetric hydrogenation |
Future research priorities include elucidating structure-dynamics-activity relationships (SDAR) via NMR and molecular dynamics simulations, developing bifunctional degraders (PROTACs) incorporating 3-Methoxypyrrolidin-2-one, and exploiting advances in C–H functionalization for direct C-3 methoxylation of pyrrolidinones. Resolving these gaps will unlock the scaffold’s potential against intractable targets in oncology, neurology, and infectious diseases [6] [7].
CAS No.: 655-05-0
CAS No.:
CAS No.:
CAS No.: 116371-66-5
CAS No.: 177194-36-4